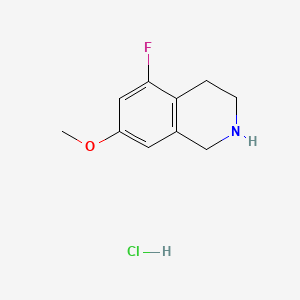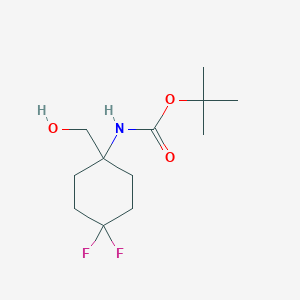
Tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate: is a chemical compound with a molecular formula of C13H23F2NO3 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, difluorocyclohexyl moiety, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclohexyl derivative. One common method includes the use of tert-butyl isocyanate and 4,4-difluoro-1-(hydroxymethyl)cyclohexane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The difluorocyclohexyl moiety can be reduced under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Formation of tert-butyl (4,4-difluoro-1-carboxycyclohexyl)carbamate.
Reduction: Formation of this compound with reduced difluorocyclohexyl moiety.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and metabolic pathways involving carbamate derivatives .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The difluorocyclohexyl moiety contributes to the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .
Comparación Con Compuestos Similares
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the difluorocyclohexyl moiety.
Tert-butyl (4-hydroxycyclohexyl)carbamate: Similar structure but without the difluoro substitution, leading to different chemical properties.
Tert-butyl (4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl)carbamate: A closely related compound with a hydroxyethyl group instead of hydroxymethyl.
Uniqueness: Tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate is unique due to the presence of both the difluorocyclohexyl moiety and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H21F2NO3 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-11(8-16)4-6-12(13,14)7-5-11/h16H,4-8H2,1-3H3,(H,15,17) |
Clave InChI |
CXGALBSZIHQPIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)



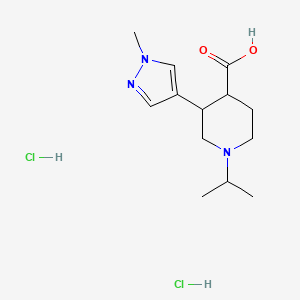
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
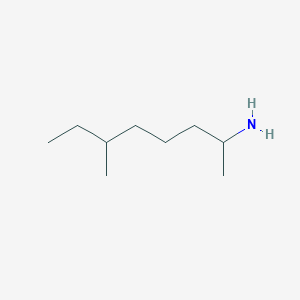

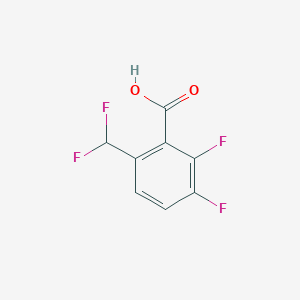

![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
